molecular formula C8H16N2O B8511189 (4-Cyclopropylmorpholin-3-yl)methanamine

(4-Cyclopropylmorpholin-3-yl)methanamine

Cat. No.: B8511189
M. Wt: 156.23 g/mol
InChI Key: KUQOSCZDZYASDA-UHFFFAOYSA-N
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Description

(4-Cyclopropylmorpholin-3-yl)methanamine is a morpholine-derived compound featuring a cyclopropyl substituent on the morpholine ring and a methanamine functional group. Morpholine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for piperazine and other heterocycles, offering tunable solubility, metabolic stability, and receptor-binding properties.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(4-cyclopropylmorpholin-3-yl)methanamine

InChI

InChI=1S/C8H16N2O/c9-5-8-6-11-4-3-10(8)7-1-2-7/h7-8H,1-6,9H2

InChI Key

KUQOSCZDZYASDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCOCC2CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (4-Cyclopropylmorpholin-3-yl)methanamine with structurally related methanamine derivatives, emphasizing molecular features, physicochemical properties, and safety profiles:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Safety Profile Reported Applications
This compound C₈H₁₆N₂O 156.23 Morpholine, cyclopropyl, methanamine Expected moderate solubility in polar solvents (inferred from morpholine analogs) No direct data; likely requires standard lab precautions (gloves, ventilation) Hypothesized CNS modulation (structural analogy)
(3-Cyclopropylphenyl)methanamine C₁₀H₁₃N 147.22 Cyclopropyl, phenyl, methanamine Limited data; likely hydrophobic No acute hazards reported; use gloves/PPE Intermediate in organic synthesis
(1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine C₉H₁₁FN₂ 166.20 Fluoropyridine, cyclopropyl, methanamine Solubility in DMSO inferred from analogs No specific hazards listed Pharmaceutical intermediate (e.g., kinase inhibitors)
(1-(3-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 181.66 Chlorophenyl, cyclopropyl, methanamine Poor aqueous solubility (chlorine effect) Requires eye/skin protection; toxic if ingested Agrochemical research
rac-1-[(1R,2R)-2-(furan-3-yl)cyclopropyl]methanamine C₈H₁₁NO 137.18 Furan, cyclopropyl, methanamine Enhanced solubility (polar furan group) No direct safety data Probable use in asymmetric synthesis

Structural and Functional Differences

  • Morpholine vs. Aromatic Rings : The morpholine ring in this compound provides polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl or chlorophenyl groups in analogs .
  • Halogen Effects: Fluorine in (1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine improves metabolic stability and bioavailability compared to non-halogenated analogs .
  • Heterocyclic Diversity : The furan-containing derivative () exhibits distinct electronic properties due to its oxygen atom, influencing reactivity in catalytic processes .

Pharmacological and Industrial Relevance

  • This compound : Likely targets amine-binding receptors (e.g., serotonin or dopamine receptors) due to morpholine’s prevalence in CNS drugs.
  • (3-Cyclopropylphenyl)methanamine : Used as a building block in drug discovery for its rigid, lipophilic structure .
  • Chlorophenyl and Fluoropyridine Derivatives : Demonstrated roles in agrochemicals (germination inhibition in wheat) and kinase inhibitors, respectively .

Research Findings and Data Gaps

  • Solubility Data : Methanamine derivatives exhibit variable solubility; e.g., methylamine in pyridine has a mole fraction of 0.15 at 298 K . However, data for cyclopropyl-morpholine derivatives are lacking.
  • Safety : While (3-Cyclopropylphenyl)methanamine is classified as low-risk, chlorophenyl analogs require stringent protective measures .

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